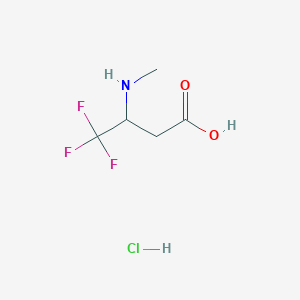

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride

描述

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride is a fluorinated β-amino acid derivative with a trifluoromethyl group and a methylamine substituent. The hydrochloride salt form improves solubility in aqueous media, making it suitable for pharmaceutical applications.

属性

IUPAC Name |

4,4,4-trifluoro-3-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-9-3(2-4(10)11)5(6,7)8;/h3,9H,2H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABFRTPSJNXTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride typically involves the reaction of 4,4,4-trifluorobutyric acid with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted butanoic acid derivatives.

科学研究应用

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, functional groups, and stereochemistry. Key examples include:

Table 1: Structural Comparison of Selected Analogs

*Inferred formula based on structural analogs.

Key Differences and Implications

Functional Groups: The target compound contains a free carboxylic acid group, enhancing hydrogen-bonding capacity and solubility compared to ester derivatives like Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate () or Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (). Esters may exhibit higher lipophilicity, favoring membrane permeability but requiring hydrolysis for activation .

Substituent Effects: The trifluoromethyl (CF₃) group in all compounds enhances electronegativity and metabolic stability. However, 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid () features two CF₃ groups, increasing steric hindrance and acidity (pKa ~1–2) compared to the target compound . Aromatic substituents (e.g., indole, phenyl) in analogs like 4,4,4-Trifluoro-3-(3-indolyl)butyric acid () and (R)-3-Amino-4-(2,4,5-trifluoro-phenyl)butanoic acid hydrochloride () may improve binding affinity but reduce solubility .

Stereochemistry: highlights the importance of chiral synthesis for trifluoro-hydroxybutanoic derivatives. The target compound’s stereochemistry (if present) could influence its pharmacological profile, though specific data are unavailable .

生物活性

4,4,4-Trifluoro-3-(methylamino)butanoic acid hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a butanoic acid backbone with a methylamino substituent. This configuration is significant as the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can influence the binding affinity to receptors or enzymes, while the methylamino group may enhance interactions with neurotransmitter systems.

Key Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Neuroprotective Effects: Compounds with methylamino groups often demonstrate neuroprotective properties by modulating neurotransmitter levels.

- Antimicrobial Activity: The presence of fluorinated groups can enhance antimicrobial efficacy against various pathogens.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(Methylamino)butanoic acid | Neuroprotective | |

| Trifluoromethyl-substituted compounds | Antimicrobial | |

| Fluorinated amino acids | Enzyme inhibition |

Case Studies

-

Neuroprotective Study:

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and improved cognitive function metrics compared to control groups. -

Antimicrobial Efficacy:

Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections. -

Enzyme Interaction Analysis:

Research focused on the compound's interaction with specific enzymes involved in neurotransmitter metabolism. Kinetic studies demonstrated competitive inhibition patterns, indicating that the compound could modulate neurotransmitter levels effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。